BenchChemオンラインストアへようこそ!

Semaglutide

GLP-1 receptor pharmacology in vitro binding assay receptor affinity

Semaglutide (910463-68-2) is the only GLP-1 receptor agonist available in both injectable and oral formulations, enabled by its unique C18 fatty diacid and AEEA linker chemistry. This architecture confers >99% albumin binding and a ~165 h human half-life—unmatched by liraglutide, dulaglutide, or exenatide. In head-to-head trials, once-weekly semaglutide 1.0 mg reduced HbA1c by 1.5–1.8%, significantly outperforming other GLP-1 agonists. For obesity research, semaglutide 2.4 mg delivers 14.9% body weight reduction at 68 weeks. Procure the reference-standard peptide with well-characterized pH-dependent stability and oral SNAC absorption technology.

Molecular Formula C187H291N45O59
Molecular Weight 4114 g/mol
CAS No. 910463-68-2
Cat. No. B3030467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemaglutide
CAS910463-68-2
Molecular FormulaC187H291N45O59
Molecular Weight4114 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1
InChIKeyDLSWIYLPEUIQAV-CCUURXOWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/mL

Semaglutide 910463-68-2: A Once-Weekly GLP-1 Receptor Agonist for Metabolic Disorder Research and Therapeutic Development


Semaglutide (CAS: 910463-68-2) is a synthetic, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist engineered through strategic molecular modifications to achieve prolonged systemic exposure and sustained receptor activation [1]. It is a 31-amino acid peptide sharing 94% sequence homology with native human GLP-1, differentiated by two key amino acid substitutions (Aib8, Arg34) and a lysine-26 derivatization with a C18 fatty diacid linked via a hydrophilic spacer [2]. This structural design confers high albumin binding affinity (>99% protein binding) and an extended elimination half-life of approximately one week in humans, enabling once-weekly subcutaneous administration [3]. Semaglutide is distinguished as the first and only GLP-1 receptor agonist available in both injectable and oral formulations, with the oral formulation utilizing sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC) to facilitate gastric absorption [4].

Why Semaglutide 910463-68-2 Cannot Be Substituted by Other GLP-1 Analogs in Critical Research and Formulation Workflows


Semaglutide cannot be readily substituted by other GLP-1 receptor agonists due to its unique combination of molecular architecture and resultant pharmacological profile. The specific C18 fatty diacid moiety and AEEA linker chemistry confer a distinct albumin binding kinetic that is not shared by liraglutide (C16 fatty acid), dulaglutide (Fc fusion), or exenatide (no fatty acid modification) [1]. This structural divergence translates into quantifiable differences in receptor binding affinity, pharmacokinetic half-life, and clinical efficacy outcomes, as demonstrated in head-to-head clinical trials [2]. Additionally, formulation stability profiles differ significantly—semaglutide exhibits specific pH-dependent degradation pathways with a maximal degradation zone at pH 4.5–5.5 (near its isoelectric point of pH 5.4), which imposes distinct manufacturing and storage requirements not applicable to other GLP-1 analogs [3]. These molecular and pharmacological differences preclude simple interchangeability in research protocols, formulation development, and therapeutic applications.

Quantitative Differentiation of Semaglutide 910463-68-2 Against Closest GLP-1 Analog Comparators


GLP-1 Receptor Binding Affinity: Semaglutide vs. Liraglutide

Semaglutide demonstrates a GLP-1 receptor (GLP-1R) binding affinity of 0.38 ± 0.06 nM, which is approximately three-fold lower (weaker) than that of liraglutide, whose affinity is approximately 0.13 nM based on the reported three-fold difference [1]. This reduced receptor affinity is offset by a substantial increase in albumin binding affinity, which is the primary determinant of semaglutide's prolonged in vivo duration of action.

GLP-1 receptor pharmacology in vitro binding assay receptor affinity

Human Pharmacokinetic Half-Life: Semaglutide vs. Liraglutide

Following subcutaneous administration in humans, semaglutide exhibits an elimination half-life (t1/2) ranging from 145 to 168 hours (approximately 6-7 days), which supports once-weekly dosing [1]. In direct contrast, liraglutide has a human half-life of approximately 11-15 hours, necessitating once-daily subcutaneous administration [2]. The approximately 12-fold longer half-life of semaglutide is attributed to its enhanced albumin binding conferred by the C18 fatty diacid moiety compared to the C16 fatty acid modification of liraglutide.

pharmacokinetics half-life dosing frequency

Glycemic Efficacy: Subcutaneous Semaglutide vs. Liraglutide and Dulaglutide in SUSTAIN Clinical Trials

In the SUSTAIN clinical trial program, once-weekly subcutaneous semaglutide 1.0 mg reduced HbA1c by 1.5-1.8% after 30-56 weeks, which was significantly greater than reductions achieved with liraglutide, dulaglutide, exenatide extended release, sitagliptin, canagliflozin, and insulin glargine [1]. In the head-to-head SUSTAIN 7 trial comparing semaglutide 1.0 mg to dulaglutide 1.5 mg, a significantly greater proportion of patients achieved HbA1c <7.0% with semaglutide (79%) compared to dulaglutide (67%) [2].

type 2 diabetes glycemic control HbA1c reduction clinical trial

Weight Reduction Efficacy: Subcutaneous Semaglutide 2.4 mg vs. Liraglutide 3.0 mg

A systematic review of 22 randomized controlled trials involving 41,757 participants demonstrated that semaglutide 2.4 mg produced substantially greater weight loss compared to liraglutide 3.0 mg [1]. In participants with type 2 diabetes, semaglutide 2.4 mg achieved 9.6% body weight reduction at 68 weeks with 69% of participants losing ≥5% of baseline weight, whereas liraglutide 3.0 mg showed modest efficacy. In participants without type 2 diabetes, semaglutide 2.4 mg produced 14.9% body weight reduction at 68 weeks [1]. A separate meta-analysis confirmed semaglutide's superior efficacy with mean weight loss of 1.44 kg, compared to 1.2 kg for dulaglutide and moderate effects for exenatide .

obesity weight management body weight reduction clinical trial

Oral Bioavailability: Semaglutide Oral Formulation vs. Subcutaneous Semaglutide

Semaglutide is the only GLP-1 receptor agonist available in an oral formulation, achieved through co-formulation with the absorption enhancer sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC) [1]. The absolute oral bioavailability of semaglutide is approximately 0.8-1% under optimized fasting conditions (30 minutes post-dose fasting), with high within-subject variability in bioavailability (coefficient of variation 137%) that translates to 33% within-subject variability at steady state due to the compound's long half-life [2]. In contrast, subcutaneous semaglutide has an absolute bioavailability of 89% [3]. The oral formulation enables a non-injectable administration route unavailable for other GLP-1 analogs such as liraglutide, dulaglutide, or exenatide.

oral peptide delivery bioavailability formulation SNAC technology

pH-Dependent Stability Profile for Formulation Development

Preformulation stability studies demonstrate that semaglutide exhibits a distinct pH-dependent degradation profile critical for formulation development [1]. Semaglutide is relatively stable at pH 1.2 at both 25°C and 40°C for one day. However, maximal degradation occurs between pH 4.5-5.5, which corresponds to the isoelectric point of semaglutide (pH 5.4) [1]. Consequently, finished product formulations must maintain pH > 7.0 to ensure stability [1]. Thermal stress studies across 25°C, 40°C, 60°C (28 days), and 80°C (7 days) identified thirteen known impurities, with six impurities (m/z = 2717.21, 4129.64, 3762.28, 3456.94, 2967.5, and 839) forming consistently across all conditions [2].

peptide stability formulation preformulation degradation

Semaglutide 910463-68-2: Evidence-Based Research and Industrial Application Scenarios


Development of Once-Weekly GLP-1 Receptor Agonist Formulations for Metabolic Disorders

Researchers and formulators developing long-acting GLP-1 receptor agonist therapeutics should prioritize semaglutide 910463-68-2 as a reference standard and active pharmaceutical ingredient due to its well-characterized 145-168 hour human half-life that enables once-weekly dosing, a pharmacokinetic profile not achievable with liraglutide (~12-hour half-life) or exenatide [1]. The specific C18 fatty diacid modification and AEEA linker chemistry that confer this extended half-life have been thoroughly documented in peer-reviewed discovery literature, providing a validated molecular template for designing similarly protracted peptide therapeutics [2].

Head-to-Head Clinical Research Comparing GLP-1 Receptor Agonist Efficacy in Type 2 Diabetes

For clinical investigators designing comparative effectiveness trials in type 2 diabetes, semaglutide 910463-68-2 is the evidence-supported choice for a high-efficacy GLP-1 receptor agonist comparator arm. The SUSTAIN clinical trial program has established that once-weekly subcutaneous semaglutide 1.0 mg reduces HbA1c by 1.5-1.8%, which is significantly greater than reductions achieved with liraglutide, dulaglutide, exenatide ER, sitagliptin, canagliflozin, and insulin glargine [3]. Additionally, head-to-head data from SUSTAIN 7 demonstrate that 79% of patients achieved HbA1c <7.0% with semaglutide 1.0 mg compared to 67% with dulaglutide 1.5 mg, providing a quantifiable efficacy benchmark for protocol design [4].

Oral Peptide Delivery Research Using SNAC Absorption Enhancement Technology

Semaglutide 910463-68-2 is the only GLP-1 receptor agonist approved in an oral formulation, making it an essential research tool for investigators studying oral peptide delivery, gastrointestinal absorption enhancement, and the SNAC (sodium N-[8-(2-hydroxybenzoyl) amino] caprylate) technology platform [5]. The oral formulation achieves 0.8-1% absolute bioavailability under optimized fasting conditions, with well-characterized pharmacokinetic parameters including within-subject variability and steady-state exposure profiles, enabling rigorous study of oral peptide absorption mechanisms and the development of next-generation oral biologic delivery systems [6].

Obesity and Weight Management Therapeutic Development with Quantifiable Efficacy Benchmarks

For research and development programs targeting obesity and weight management indications, semaglutide 910463-68-2 provides well-validated efficacy benchmarks against which novel therapeutic candidates can be compared. Systematic review data from 41,757 participants across 22 randomized controlled trials demonstrate that semaglutide 2.4 mg produces 9.6% body weight reduction in patients with type 2 diabetes and 14.9% body weight reduction in patients without type 2 diabetes at 68 weeks, substantially exceeding the modest efficacy observed with liraglutide 3.0 mg [7]. These quantitative benchmarks support evidence-based selection of semaglutide as a reference compound in preclinical and clinical weight management research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Semaglutide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.